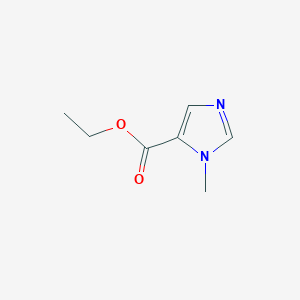

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

Description

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. The strategic placement of carboxylate groups on this ring system gives rise to imidazole carboxylates, a class of compounds with versatile applications.

Imidazole carboxylates serve as pivotal building blocks in the construction of more complex molecular architectures. echemi.com The presence of both the imidazole core and a carboxylate functional group provides multiple reaction sites for further chemical modifications. echemi.com In organic synthesis, these compounds are utilized as versatile intermediates for the preparation of a wide range of heterocyclic systems. researchgate.net Their inherent polarity and ability to participate in various chemical transformations, such as esterification and amidation, make them valuable synthons. echemi.com

From a medicinal chemistry perspective, the imidazole nucleus is a key pharmacophore found in numerous natural products, including the amino acid histidine, and in a multitude of synthetic drugs. researchgate.netlongdom.org The incorporation of a carboxylate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. longdom.org Consequently, imidazole carboxylates are frequently employed in the development of new therapeutic agents across various disease areas, including cardiovascular diseases and cancer. researchgate.netjocpr.comgoogle.com

Ethyl 1-methylimidazole-5-carboxylate has emerged as a particularly valuable intermediate in the synthesis of several commercially important pharmaceutical compounds. Its specific substitution pattern, featuring a methyl group at the 1-position of the imidazole ring and an ethyl ester at the 5-position, makes it an ideal precursor for targeted molecular assembly.

A notable application of this compound is in the synthesis of the antihypertensive drug Olmesartan (B1677269). jocpr.comgoogle.comchemicalbook.com Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate for Olmesartan, can be synthesized from precursors derived from imidazole carboxylates. jocpr.comgoogle.comchemicalbook.com This underscores the industrial relevance of compounds like this compound in the production of life-saving medications.

Furthermore, derivatives of imidazole-4-carboxylates, structurally related to the title compound, are utilized in the synthesis of Cimetidine, a histamine (B1213489) H2 receptor antagonist used to treat stomach ulcers. chegg.com The synthesis route often involves the reduction of the ester group to an alcohol, which is then further elaborated to introduce the required side chain. chegg.com This highlights the versatility of the carboxylate group as a handle for introducing diverse functionalities.

The research surrounding this compound is thus predominantly focused on its application as a crucial starting material in multi-step synthetic sequences aimed at producing high-value, biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Ethyl 5-methyl-1H-imidazole-4-carboxylate | Ethyl 1-methylimidazole-2-carboxylate | Ethyl 1H-imidazole-1-carboxylate |

| Molecular Formula | C₇H₁₀N₂O₂ ontosight.ai | C₇H₁₀N₂O₂ researchgate.net | C₆H₈N₂O₂ sigmaaldrich.com |

| Molecular Weight | 154.17 g/mol ontosight.ai | 154.17 g/mol researchgate.net | 140.14 g/mol sigmaaldrich.com |

| Appearance | Off-white to yellow crystalline powder echemi.com | White solid researchgate.net | Liquid sigmaaldrich.com |

| Melting Point | 204-206 °C chemicalbook.com | 43-44 °C researchgate.net | Not Applicable |

| Boiling Point | 323.7 °C at 760 mmHg echemi.com | Not Available | Not Available |

| Density | 1.171 g/cm³ echemi.com | 1.378 g/cm³ researchgate.net | 1.162 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in chloroform/methanol sigmaaldrich.com | Not Available | Not Available |

| Refractive Index | 1.52 echemi.com | Not Available | n20/D 1.472 sigmaaldrich.com |

Table 2: Spectroscopic Data of Ethyl 5-methyl-1H-imidazole-4-carboxylate

| Spectroscopic Technique | Data |

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available chemicalbook.com |

| Mass Spectrometry (MS) | Available chemicalbook.com |

| Infrared (IR) Spectroscopy | Available chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPYAGWNEMVIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596432 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-70-0 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66787-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 1 Methylimidazole 5 Carboxylate

Alkylation Reactions of the Imidazole (B134444) Core

The imidazole core of ethyl 1-methylimidazole-5-carboxylate contains two nitrogen atoms. With the N1 position already occupied by a methyl group, further alkylation reactions occur at the N3 position. This reaction leads to the formation of 1,3-disubstituted imidazolium (B1220033) salts, a class of compounds widely recognized as ionic liquids.

The quaternization of the N3 nitrogen is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide or an alkyl sulfate. For instance, the reaction with dimethyl sulfate or diethyl sulfate provides an efficient, halide-free pathway to synthesize these imidazolium salts under ambient conditions rsc.org. This transformation converts the neutral imidazole into a cationic species, significantly altering its physical and chemical properties, including its solubility and stability. The resulting 1,3-dialkylimidazolium-5-carboxylate salts are of interest for their potential applications as novel ionic liquids or as precursors for other functionalized materials rsc.org.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkylating Agent (e.g., Diethyl Sulfate) | 1-Ethyl-3-methyl-5-(ethoxycarbonyl)imidazolium Salt | N-Alkylation / Quaternization |

Ester Functional Group Modifications and Derivatives

The ethyl ester group at the C5 position is amenable to a variety of classical ester transformations, allowing for the synthesis of a range of important derivatives. These modifications include hydrolysis, amidation, and reduction.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 1-methylimidazole-5-carboxylic acid. This conversion can be carried out under either acidic or basic conditions mnstate.edulibretexts.org. Basic hydrolysis, also known as saponification, is typically irreversible as it involves the use of a strong base like sodium hydroxide to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid mnstate.edulibretexts.org. A patent for an industrialized preparation method for N-alkyl substituted-imidazole-5-carboxylic esters notes that the corresponding acid can be obtained by hydrolysis patsnap.com.

Amidation: The ester can be converted into the corresponding amide, 1-methylimidazole-5-carboxamide, through reaction with ammonia or primary/secondary amines. This process, known as aminolysis, typically requires heating and results in the displacement of the ethoxy group by the amine nucleophile. This pathway is fundamental for incorporating the imidazole scaffold into peptide-like structures.

Reduction: The ester functional group can be reduced to a primary alcohol, yielding (1-methyl-1H-imidazol-5-yl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) organic-chemistry.org. This reaction is a key step in the synthesis of more complex molecules where a hydroxymethyl group is required as a synthetic handle. For example, the reduction of the ester group in the closely related compound ethyl 5-methyl-1H-imidazole-4-carboxylate with LiAlH4 is a documented step in the synthesis of the pharmaceutical agent Cimetidine chegg.com.

| Starting Material | Transformation | Key Reagents | Product |

|---|---|---|---|

| This compound | Hydrolysis | NaOH (aq), then H+ | 1-Methylimidazole-5-carboxylic acid |

| This compound | Amidation | Amine (e.g., NH3) | 1-Methylimidazole-5-carboxamide |

| This compound | Reduction | LiAlH4 | (1-Methyl-1H-imidazol-5-yl)methanol |

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its functional groups and the inherent stability and biological relevance of the imidazole ring.

The 1,5-disubstituted imidazole ester framework is a ubiquitous structural motif found in numerous biologically active compounds nih.gov. As such, this compound serves as a foundational scaffold for the construction of more elaborate molecules. The core structure can be further functionalized at the C2 or C4 positions, or the ester group can be transformed as described above to act as a handle for annulation or coupling reactions, leading to the formation of fused heterocyclic systems or other complex architectures. The importance of this scaffold is highlighted by its presence in a novel class of hypnotic agents, the DL-1-(1-arylalkyl)imidazole-5-carboxylate esters acs.org.

Imidazole-based compounds are common intermediates in the pharmaceutical industry patsnap.com. The imidazole-5-carboxylate ester scaffold, in particular, is a key component in the synthesis of major pharmaceutical drugs. A prominent example is the synthesis of the angiotensin II receptor antagonist Olmesartan (B1677269). While the specific intermediate for Olmesartan is a more substituted derivative, 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester, its synthesis highlights the strategic importance of the imidazole-5-carboxylate framework in complex, multi-step drug manufacturing processes google.com. The use of this core structure in hypnotic agents like Etomidate and its analogues further underscores its role as a critical precursor in pharmaceutical development cascades acs.org.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of Ethyl 1 Methylimidazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For ethyl 1-methylimidazole-5-carboxylate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the N-methyl group, and the imidazole (B134444) ring.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing ester oxygen are deshielded and would appear as a quartet at approximately 4.2-4.4 ppm, split by the neighboring methyl protons. These terminal methyl protons (-CH₃) of the ethyl group are expected to resonate further upfield as a triplet around 1.3-1.4 ppm.

The N-methyl protons (-NCH₃) attached directly to the imidazole ring are also in an electron-deficient environment and are anticipated to produce a singlet at approximately 3.8-4.0 ppm.

The two protons on the imidazole ring are in distinct chemical environments. The proton at the C2 position (H-2) is adjacent to two nitrogen atoms and is expected to be the most deshielded of the ring protons, appearing as a singlet around 7.8-8.0 ppm. The proton at the C4 position (H-4), being adjacent to one nitrogen and the ester-substituted carbon, would likely appear as a singlet in the range of 7.5-7.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole ring) | 7.8 - 8.0 | Singlet | 1H |

| H-4 (imidazole ring) | 7.5 - 7.7 | Singlet | 1H |

| -O-CH₂- (ethyl) | 4.2 - 4.4 | Quartet | 2H |

| -N-CH₃ (methyl) | 3.8 - 4.0 | Singlet | 3H |

| -CH₂-CH₃ (ethyl) | 1.3 - 1.4 | Triplet | 3H |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal.

The carbonyl carbon (C=O) of the ester group is the most deshielded and is predicted to appear in the range of 160-165 ppm. The carbons of the imidazole ring are also expected to be in the downfield region. Based on data from similar imidazole derivatives, the C2 carbon is anticipated around 138-140 ppm, the C5 carbon (to which the ester is attached) around 135-137 ppm, and the C4 carbon around 128-130 ppm.

The carbons of the ethyl group will be found further upfield. The methylene carbon (-OCH₂-) is expected at approximately 60-62 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around 14-16 ppm. The N-methyl carbon is predicted to resonate in the range of 33-35 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C2 (imidazole ring) | 138 - 140 |

| C5 (imidazole ring) | 135 - 137 |

| C4 (imidazole ring) | 128 - 130 |

| -O-CH₂- (ethyl) | 60 - 62 |

| -N-CH₃ (methyl) | 33 - 35 |

| -CH₂-CH₃ (ethyl) | 14 - 16 |

While the ¹H NMR spectrum of this compound is expected to show singlets for the aromatic protons, making direct coupling analysis impossible, 2D NMR techniques like Correlation Spectroscopy (COSY) would be invaluable in confirming assignments in more complex or substituted analogs. A COSY experiment reveals proton-proton couplings. For the parent compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. In a scenario with substitution leading to coupling between ring protons, COSY would show cross-peaks between the signals of the coupled protons, allowing for unambiguous assignment of their relative positions on the imidazole ring. While not strictly necessary for the simple proton spectrum of the title compound, it is a standard technique for structural confirmation.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected in the region of 1700-1730 cm⁻¹. The exact position can be influenced by conjugation with the imidazole ring.

Other significant absorptions would include C-H stretching vibrations. The aromatic C-H stretches of the imidazole ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). The aliphatic C-H stretches from the methyl and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

The C=N and C=C stretching vibrations within the imidazole ring are expected to produce several bands in the fingerprint region, typically between 1450 and 1600 cm⁻¹. The C-O stretching of the ester group would likely show strong bands in the 1100-1300 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=N / C=C Ring Stretch | 1450 - 1600 | Medium-Variable |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C=C and C=N stretching modes of the imidazole ring are expected to give rise to strong and characteristic Raman signals, making it a powerful tool for analyzing the heterocyclic core of the molecule. A particularly strong band is anticipated for the symmetric ring breathing vibration. The aliphatic C-H stretching modes would also be clearly visible. Due to the lack of significant symmetry changes in many of the vibrations of the non-polar bonds, Raman spectroscopy can be particularly useful for observing skeletal vibrations that are weak or absent in the FT-IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns under ionization. The molecular formula of the compound is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 g/mol . In electron ionization (EI) mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154.

The fragmentation of the molecular ion is predictable based on the functional groups present, namely the N-methylated imidazole ring and the ethyl ester group. libretexts.orgnih.gov The primary fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this would lead to characteristic neutral losses. The fragmentation of the N-methylimidazole core itself typically proceeds through the loss of small molecules, a process that has been studied in related imidazole compounds. nih.govresearchgate.net

Key expected fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This α-cleavage results in a prominent acylium ion.

Loss of an ethyl radical (•CH₂CH₃): This cleavage produces an ion corresponding to the carboxylated imidazole ring.

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty-type rearrangement could lead to the expulsion of ethylene, followed by the formation of a radical cation of the corresponding carboxylic acid.

Ring Fragmentation: Cleavage of the imidazole ring itself can occur, consistent with fragmentation patterns observed for N-methylimidazole. researchgate.netnist.gov

| Proposed Fragment Ion | m/z (Mass/Charge) | Neutral Loss | Formula of Lost Fragment |

| [M]⁺ | 154 | - | - |

| [M - C₂H₅O]⁺ | 109 | Ethoxy radical | •OC₂H₅ |

| [M - C₂H₅]⁺ | 125 | Ethyl radical | •C₂H₅ |

| [M - COOC₂H₅]⁺ | 81 | Carboethoxy radical | •COOC₂H₅ |

| [M - H]⁺ | 153 | Hydrogen radical | •H |

This interactive table summarizes the primary fragmentation ions expected in the mass spectrum of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, providing data on bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of its isomer, ethyl 1-methylimidazole-2-carboxylate, provides a clear example of the type of information obtained from such a study. researchgate.net

The study of ethyl 1-methylimidazole-2-carboxylate revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis provides exact cell parameters (a, b, c, β), cell volume (V), and the number of molecules in the unit cell (Z). researchgate.net Such data allows for the calculation of the crystal density and provides insights into intermolecular interactions, such as stacking, that stabilize the crystal lattice. researchgate.netnih.gov For this compound, an XRD analysis would similarly yield fundamental structural parameters and confirm the substitution pattern on the imidazole ring.

| Parameter | Value (for isomer Ethyl 1-methylimidazole-2-carboxylate) |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Formula Weight | 154.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1040 (8) |

| b (Å) | 15.2244 (18) |

| c (Å) | 7.4511 (9) |

| β (°) | 112.797 (2) |

| Volume (ų) | 742.92 (15) |

| Z | 4 |

| Temperature (K) | 100 |

This interactive table presents the crystallographic data for the closely related isomer, Ethyl 1-methylimidazole-2-carboxylate, as an illustrative example of the results obtained from a single-crystal XRD analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are indispensable for separating this compound from unreacted starting materials, byproducts, and degradation products, thereby enabling its identification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. The technique is routinely used to achieve purity levels exceeding 98% for related imidazole carboxylates. tcichemicals.com A typical method would employ a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to ensure good peak shape). sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the imidazole ring exhibits strong absorbance. The purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks.

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Hypothetical Result | |

| Retention Time | 5.8 min |

| Peak Area % | 99.5% |

This interactive table outlines typical HPLC parameters for purity analysis and shows a hypothetical high-purity result.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. ijprajournal.comijprajournal.com This makes it the ideal tool for impurity profiling, which involves the detection, identification, and quantification of impurities in the active pharmaceutical ingredient (API). nih.govlcms.cz

For this compound, LC-MS can be used to identify potential process-related impurities and degradation products. nih.gov Potential impurities could include the starting material for esterification, 1-methylimidazole-5-carboxylic acid, or products of incomplete reactions. A common degradation product is the same carboxylic acid, formed via hydrolysis of the ester functional group. LC-MS analysis would separate these components, and the subsequent mass analysis would provide their molecular weights, allowing for their confident identification.

| Potential Impurity | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methylimidazole-5-carboxylic acid | Imidazole ring with N-methyl and C5-carboxyl groups | C₅H₆N₂O₂ | 126.11 |

| Unreacted Starting Material (e.g., imidazole) | Imidazole ring | C₃H₄N₂ | 68.08 |

| Over-alkylation byproduct | Imidazole ring with additional alkyl group | Variable | Variable |

This interactive table lists potential impurities in a sample of this compound that could be identified using LC-MS.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches its theoretical composition, thereby verifying its molecular formula. For this compound (C₇H₁₀N₂O₂), the theoretical elemental percentages can be calculated from its atomic constituents and molecular weight (154.17 g/mol ). An experimentally determined composition that closely matches these calculated values provides strong evidence for the compound's identity and purity. mdpi.com

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 54.54% | 54.51% |

| Hydrogen (H) | 6.54% | 6.58% |

| Nitrogen (N) | 18.17% | 18.15% |

| Oxygen (O) | 20.75% | 20.76% |

This interactive table compares the theoretical elemental composition of this compound with a set of plausible experimental results.

Computational Chemistry Investigations of Ethyl 1 Methylimidazole 5 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible method to investigate the geometry, electronic properties, and reactivity of molecules like Ethyl 1-methylimidazole-5-carboxylate. These calculations are typically performed using specific functionals, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Representative Geometrical Parameters (based on related imidazole (B134444) structures)

| Parameter | Typical Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| Imidazole Ring C-N Bond Lengths | ~1.33 - 1.38 Å |

| Imidazole Ring C-C Bond Length | ~1.36 Å |

| C-N-C Bond Angle (in ring) | ~108° |

Note: These are generalized values and a specific DFT calculation for this compound would provide precise parameters.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. The most negative potentials are expected to be localized on the oxygen atoms of the carboxylate group and, to a lesser extent, the nitrogen atom at position 3 of the imidazole ring. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly those on the methyl group and the ethyl group, would exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a receptor or interact with other molecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, readily undergoing electronic transitions. nih.gov

In this compound, the HOMO is likely to be distributed over the electron-rich imidazole ring, while the LUMO would be expected to be localized more on the electron-withdrawing ethyl carboxylate group. The precise energy values and gap would require a specific DFT calculation.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Molecular Dynamics Simulations in Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and the dynamics of intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotation around the single bond connecting the carboxylate group to the imidazole ring and the flexibility of the ethyl chain.

Study Solvation: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy.

Investigate Binding: If the molecule is a potential ligand for a biological target, MD simulations can be used to study the dynamics of the ligand-protein complex, providing insights into binding stability and the key interactions involved. rsc.org

These simulations offer a bridge between the static picture provided by DFT geometry optimization and the dynamic reality of molecules in a condensed phase.

Theoretical Spectroscopic Data Prediction and Validation with Experimental Results

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computational model.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. acs.org These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Comparing the calculated spectrum to an experimental FT-IR or Raman spectrum helps in assigning the observed vibrational bands to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of nuclei like 1H and 13C can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, usually referenced against a standard like Tetramethylsilane (TMS), can be compared to experimental NMR data to confirm the molecular structure.

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Experimental (cm-1) | Predicted Theoretical (cm-1) |

|---|---|---|---|

| C=O | Stretch | 1700-1725 | 1715 |

| C-O | Stretch | 1200-1300 | 1250 |

| C=N (ring) | Stretch | 1500-1600 | 1550 |

This comparison is a crucial step in ensuring that the computationally derived geometry and electronic structure are reliable representations of the actual molecule.

Global Reactivity Parameters Derived from Computational Models

From the calculated HOMO and LUMO energies, several global reactivity parameters can be derived to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, based on conceptual DFT, provide a quantitative framework for understanding the molecule's behavior in chemical reactions. dergipark.org.tr

Key global reactivity parameters include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Calculated as μ = -χ. It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.

These parameters provide a comprehensive profile of the molecule's reactivity, indicating whether it is likely to act as an electrophile or nucleophile and how it will respond to charge transfer in a reaction. nih.gov

Table 4: Global Reactivity Parameters and Their Formulas

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Electron-attracting power. |

Applications of Ethyl 1 Methylimidazole 5 Carboxylate in Advanced Research Fields

Role in Pharmaceutical Research and Drug Development

The ethyl 1-methylimidazole-5-carboxylate core is a key pharmacophore whose derivatives have been extensively investigated for a wide range of therapeutic applications. Its structural features are integral to the design of molecules targeting various enzymes and receptors, leading to significant research in cardiovascular disease, virology, infectious diseases, and oncology.

Intermediate in Angiotensin II Receptor Antagonist Synthesis (e.g., Olmesartan (B1677269) Medoxomil Precursors)

While not this compound itself, a closely related derivative, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, is a pivotal intermediate in the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist used for treating hypertension. ajrconline.orgjocpr.comquickcompany.in Olmesartan Medoxomil functions by blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. jocpr.comnih.gov The synthesis of this key imidazole (B134444) intermediate is a critical step, and various methods have been developed to produce it efficiently and with high purity. jocpr.comquickcompany.ingoogle.com The imidazole-5-carboxylate portion of the molecule is essential for the final structure of Olmesartan, which is assembled by alkylating the imidazole nitrogen. jocpr.comnih.gov The development of economically viable and technically feasible syntheses for this intermediate has been a significant area of interest in pharmaceutical manufacturing. jocpr.com

Scaffold for Antiviral Agent Development (e.g., HIV-1, Orthopoxviruses)

The imidazole carboxylate scaffold is a valuable platform for the development of novel antiviral agents. Researchers have synthesized and evaluated derivatives for activity against various viruses, including orthopoxviruses and Human Immunodeficiency Virus (HIV-1).

In the fight against orthopoxviruses like the Vaccinia virus, a series of ethyl esters of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have been synthesized and tested. nih.govnih.gov Certain derivatives demonstrated significant antiviral activity, with some showing a higher selectivity index than the reference drug Cidofovir. nih.govnih.gov Notably, the presence of electron-withdrawing groups in the 2-phenyl substituent was found to be beneficial for activity. nih.gov

Table 1: Antiviral Activity of Selected Ethyl 1-Hydroxyimidazole-5-carboxylate Derivatives Against Orthopoxviruses

| Compound | Substituent | Virus | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1f | 2-[4-(trifluoromethyl)phenyl] | Vaccinia | 321.97 | 919 |

| 1f | 2-[4-(trifluoromethyl)phenyl] | Cowpox | - | 20 |

| 1f | 2-[4-(trifluoromethyl)phenyl] | Ectromelia | - | 46 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govnih.gov

Furthermore, the 1,5-diaryl-1H-imidazole-4-carboxylate scaffold has been explored for developing inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, which is a crucial step in the viral replication cycle. nih.govmdpi.com By targeting this protein-protein interaction, these allosteric inhibitors present a promising alternative to traditional active-site inhibitors. researchgate.net Studies have shown that novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides, synthesized from ethyl ester intermediates, can inhibit this interaction. nih.govmdpi.com Specifically, certain compounds exhibited moderate antiviral activity in cell-based assays. mdpi.com

Research into Antimicrobial and Antifungal Activity

Derivatives of imidazole carboxylates have been a focus of research for new antimicrobial and antifungal agents, driven by the increasing challenge of drug-resistant pathogens. nih.gov Studies on benzimidazole-5-carboxylic acid alkyl ester derivatives have shown that specific modifications can lead to potent antibacterial and antifungal activities. nih.govresearchgate.net While simple acetamides were largely inactive, derivatives featuring aromatic amide and amidine groups demonstrated significant potency against bacteria such as S. aureus, methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE). nih.govresearchgate.net Aromatic amidine derivatives, in particular, exhibited the most potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL against MRSA and MRSE. nih.govresearchgate.net

Exploration in Neurological Disorder Therapeutics

The imidazole scaffold is also being investigated for its potential in treating neurological diseases. A related compound, Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, is utilized in pharmaceutical research as a building block for developing drugs aimed at targeting metabolic and neurological disorders. The structural versatility of the imidazole ring allows for the creation of compounds that can potentially interact with various targets within the central nervous system.

Investigation into Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout, and XO inhibitors are a primary class of drugs for its management. nih.gov Research into novel XO inhibitors has explored a wide variety of heterocyclic compounds. nih.gov While specific studies on this compound were not prominently featured, the broader class of nitrogen-containing heterocycles, including pyrimidine-5-carboxylic acids and other imidazole derivatives, is under active investigation to develop potent and selective XO inhibitors with fewer side effects than existing treatments. nih.govnih.gov The success of non-purine inhibitors has encouraged the design of structurally diverse molecules that can effectively bind to the enzyme's active site. researchgate.net

Evaluation of Antineoplastic Potential

The imidazole ring is a common feature in many anticancer agents, and its derivatives are continually being evaluated for antineoplastic activity. nih.govnih.gov Research has shown that imidazole-containing compounds can interfere with DNA synthesis and halt cell proliferation. nih.gov In one study, derivatives combining dehydroabietylamine (B24195) with imidazole carboxylic acids were synthesized and tested against several cancer cell lines. nih.gov These compounds, including both organic salts and amides, demonstrated better antineoplastic activity and lower toxicity against normal cells compared to the parent dehydroabietylamine. nih.gov Notably, some derivatives showed potent activity against MCF-7 breast cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Dehydroabietylamine Imidazole Derivatives

| Compound | HeLa (Cervix) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HUVEC (Normal) |

|---|---|---|---|---|---|

| L² | 2.51 | 0.75 | 2.50 | 2.59 | 10.32 |

| L⁵ | 2.65 | 2.17 | 3.52 | 4.25 | >20 |

| DOX (Control) | 0.52 | 1.15 | 0.89 | 0.65 | 9.54 |

Data sourced from RSC Advances. nih.gov

Contributions to Material Science and Coordination Chemistry

The intrinsic properties of this compound make it a valuable ligand and precursor in the development of sophisticated materials. Its coordination capabilities and potential for inclusion in larger molecular frameworks have been the subject of significant scientific investigation.

This compound and its derivatives are instrumental in the design of ligands for creating metal complexes and coordination polymers. The imidazole ring offers a nitrogen donor atom for coordination with metal ions, while the carboxylate group provides an additional coordination site, allowing for the formation of diverse and stable structures. Research has demonstrated that the coordination versatility of ligands based on the 1-methylimidazole-5-carboxylate core can lead to the construction of both discrete monomeric entities and extended two-dimensional coordination polymers.

For instance, the related 1-methylimidazole-5-carboxylate (mimc) ligand has been shown to coordinate with various transition metal ions, such as Ni(II), Co(II), Cu(II), and Cd(II). Depending on the metal ion and reaction conditions, this ligand can act as a terminal ligand, leading to supramolecular networks of monomeric units, or as a bridging linker, forming isoreticular 2D coordination polymers. This versatility is crucial for the rational design of materials with specific structural and, consequently, functional properties.

Table 1: Examples of Coordination Compounds with 1-Methylimidazole-5-carboxylate Ligand

| Compound | Metal Ion | Structural Feature |

| [Ni(mimc)2(H2O)4] | Ni(II) | Monomeric entity forming a supramolecular network |

| [Co(μ-mimc)2]n | Co(II) | 2D coordination polymer |

| {[Cu2(μ-mimc)4(H2O)]·2H2O}n | Cu(II) | 2D coordination polymer |

| [Cd(μ-mimc)2(H2O)]n | Cd(II) | 2D coordination polymer |

Note: Data extracted from studies on the 1-methylimidazole-5-carboxylate ligand, a close analogue of this compound.

A significant application of the 1-methylimidazole-5-carboxylate ligand, and by extension, its ethyl ester derivative, is in the development of advanced functional materials like single-ion magnets (SIMs) and phosphorescent materials.

In a study focusing on a cobalt(II)-based coordination polymer, [Co(μ-mimc)2]n, the material exhibited field-induced single-ion magnet behavior below 14 K. This behavior is characterized by two distinct spin relaxation processes. The magnetic properties, including an easy-plane anisotropy, are a direct consequence of the coordination environment of the Co(II) ions, which is dictated by the 1-methylimidazole-5-carboxylate ligands.

Furthermore, a cadmium(II) coordination polymer, [Cd(μ-mimc)2(H2O)]n, demonstrated low-temperature phosphorescent green emission. This long-lasting phosphorescence, with radiative lifetimes in the range of 0.25–0.43 seconds, highlights the potential of such materials in lighting and display technologies. The photoluminescent performance is intricately linked to the structure of the coordination polymer, which is assembled using the 1-methylimidazole-5-carboxylate linker.

While direct applications of this compound in polymer and coating formulations are not extensively documented, its structural isomer, ethyl 1-methylimidazole-2-carboxylate, is utilized as a synthetic intermediate in the solid-phase synthesis of polyamides. fishersci.fi This suggests the potential for the 5-carboxylate isomer to be incorporated into polymer backbones or used as an additive to impart specific properties. The imidazole moiety can enhance thermal stability, while the carboxylate group can improve adhesion or act as a cross-linking site in coating formulations. Further research is needed to fully explore these possibilities.

The structural motif of this compound is relevant to the study of ionic liquids. Imidazolium-based ionic liquids with carboxylate anions are known to have specific thermal decomposition pathways. Studies on related compounds, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297), have shown that decomposition can occur via an SN2 nucleophilic substitution reaction. Understanding these mechanisms is crucial for designing more stable ionic liquids for various applications. The presence of the ester group in this compound could influence its thermal stability and decomposition products, a subject that warrants further investigation.

Catalytic Applications and Ligand Design in Organic Transformations

The imidazole core of this compound makes it a prime candidate for ligand design in catalysis. Imidazole-based ligands are known to be effective in a variety of transition metal-catalyzed reactions, including cross-coupling reactions. While specific catalytic applications of this compound are not widely reported, the broader class of imidazole derivatives has seen significant use.

For instance, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts are now a major class of ligands in homogeneous catalysis. Imidazolium carboxylates have been explored as versatile and selective NHC transfer agents. This suggests that this compound could serve as a precursor for the synthesis of novel NHC ligands for various catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the imidazole ring, which in turn influences the activity and selectivity of the metal catalyst.

Research in Agrochemical Development

Imidazole derivatives have a well-established history in the development of agrochemicals, particularly as fungicides and herbicides. The biological activity of these compounds is often linked to their ability to interfere with essential biochemical pathways in pests and weeds.

Research into related compounds provides strong indications for the potential of this compound in this field. For example, coordination compounds of ethyl 4-methyl-5-imidazolecarboxylate with Co(II) have been shown to act as Hill reaction inhibitors, disrupting photosynthetic electron flow and ATP synthesis in plants. chemicalbook.com This mode of action is a common target for herbicides.

Furthermore, a study on imidazole-4-carboxamide (ICA) derivatives, synthesized from ethyl imidazole-4-carboxylate, revealed that these compounds can act as plant growth promoters. researchgate.net This highlights the potential for imidazole carboxylates to be developed into plant growth regulators. The specific substitution pattern of this compound could lead to novel biological activities, making it a target for synthesis and screening in the search for new agrochemicals.

Studies in Biomass Transformation Processes

A comprehensive review of scientific literature and research databases reveals no specific studies centered on the application of this compound in biomass transformation processes. The current body of research on ionic liquids in biomass processing primarily focuses on more common imidazolium-based salts, such as those with simple alkyl or allyl substitutions on the cation and anions like acetate or chloride.

Consequently, there are no detailed research findings or data tables to present regarding the efficacy, mechanisms, or outcomes of using this compound for the pretreatment, dissolution, or conversion of lignocellulosic biomass. The potential of this specific compound as a solvent or catalyst in biorefinery applications remains an unexplored area of investigation. Future research would be necessary to determine if this compound or ionic liquids derived from it possess any advantageous properties for biomass transformation.

Mechanistic Research on Biological and Catalytic Activities

Investigation of Molecular Target Interactions

Understanding the interaction of ethyl 1-methylimidazole-5-carboxylate with molecular targets is crucial for explaining its biological effects. These interactions are governed by the molecule's electronic and steric properties, which allow it to bind to specific sites on proteins or coordinate with metal ions, thereby initiating a biological response.

The imidazole (B134444) ring is a prominent feature in coordination chemistry and is known for its ability to form stable complexes with a variety of metal ions. patsnap.comwikipedia.org The imine nitrogen atom of the imidazole ring possesses a lone pair of electrons, making it an effective sigma-donor ligand for coordinating with metal centers. wikipedia.org This coordination can stabilize metal catalysts or modulate the activity of metalloenzymes. patsnap.com The basicity of the imidazole derivative is a key factor in determining the stability of these metal complexes. researchgate.net

Research on a closely related isomer, ethyl 4-methyl-5-imidazolecarboxylate (emizco), provides insight into these interactions. Studies have shown that emizco forms coordination compounds with cobalt(II) ions. chemicalbook.comnih.gov These cobalt complexes, along with the parent compound, have been demonstrated to inhibit photosynthetic electron flow and ATP-synthesis in spinach chloroplasts, acting as Hill reaction inhibitors. chemicalbook.comnih.gov The investigation revealed that the cobalt coordination compounds were more potent inhibitors than the cobalt salts alone. nih.gov The mechanism of inhibition involves targeting the QB site on the D1 protein and the cytochrome b6f complex, key components of the photosynthetic electron transport chain. nih.gov

| Compound | Target Site in Photosynthetic Electron Transport Chain | Relative Potency |

|---|---|---|

| emizco | Cytochrome b6f complex | Potent Inhibitor |

| [Co(emizco)2Cl2] | QB(D1)-protein and Cytochrome b6f complex | More potent than emizco and CoCl2 |

| [Co(emizco)2Br2]·H2O | QB(D1)-protein and Cytochrome b6f complex | More potent than emizco and CoBr2 |

| Co(emizco)2(H2O)22·2H2O | QB(D1)-protein and Cytochrome b6f complex | More potent than emizco and Co(NO3)2 |

Ligand-protein binding studies are essential for deciphering the mechanisms of action for biologically active compounds. researchgate.net Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov This method allows researchers to visualize interactions at the atomic level and understand the fundamental biochemical processes involved. nih.gov

The process involves placing the ligand (e.g., this compound) into the binding site of a target protein in various conformations and using a scoring function to estimate the strength of the interaction, often expressed as binding affinity or energy (kcal/mol). nih.govpsu.edu These studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other forces that stabilize the ligand-protein complex. psu.edu By understanding these binding modes, researchers can predict a compound's potential to inhibit or modulate the protein's function. researchgate.net For instance, molecular docking has been widely used to screen for potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR) in cancer research or biotin (B1667282) carboxylase in antibacterial development. nih.govpensoft.net While specific docking studies for this compound are not detailed in the provided context, the methodology remains a primary tool for investigating its potential interactions with various protein targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A (e.g., Kinase) | -8.5 | Lys72, Glu94, Leu145 | Hydrogen Bond, Hydrophobic |

| Receptor B (e.g., GPCR) | -7.2 | Ser105, Phe210, Trp214 | Hydrogen Bond, π-π Stacking |

| Enzyme C (e.g., Protease) | -9.1 | Asp32, Gly34, Val82 | Hydrogen Bond, van der Waals |

Elucidation of Reaction Mechanisms in Catalysis

In the field of catalysis, imidazole derivatives like this compound can play a significant role due to the chemical properties of the imidazole ring. patsnap.com The lone pair of electrons on the nitrogen atoms allows these compounds to act as ligands, coordinating to metal centers to form stable complexes that are central to many catalytic processes. patsnap.com

The mechanism by which these compounds function in catalysis is multifaceted. They can act as ligands to stabilize metal catalysts, which is crucial for maintaining the catalyst's integrity and activity throughout a reaction cycle. patsnap.com By coordinating to the metal, the imidazole ligand can modulate its electronic and steric properties, thereby enhancing reactivity and efficiency. patsnap.com This interaction can facilitate key steps in a catalytic cycle, such as substrate binding, the formation of active catalytic species, and the final release of the product. patsnap.com Furthermore, the imidazole ring can participate in protonation and deprotonation events, allowing it to act as a proton shuttle. This is particularly important in enzyme active sites and other catalytic systems where proton transfer is a critical step in the reaction mechanism. patsnap.com

Future Research Directions and Emerging Opportunities in Ethyl 1 Methylimidazole 5 Carboxylate Chemistry

Development of Novel, Sustainable Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, environmentally benign, and cost-effective methods for producing Ethyl 1-methylimidazole-5-carboxylate. While classical methods like the Radziszewski and Debus syntheses provide foundational pathways, modern approaches can offer significant improvements. irjmets.com

Key opportunities include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for imidazole (B134444) synthesis. researchgate.netresearchgate.net Future studies could adapt existing microwave-assisted protocols for multi-component reactions involving the necessary precursors to form the 1-methyl-5-carboxylate substitution pattern.

One-Pot Reactions: Designing a one-pot synthesis, possibly from simple starting materials like ethyl isocyanoacetate derivatives, would streamline the production process, minimizing waste and operational complexity. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards industrial-scale production.

Catalyst Innovation: Exploring novel catalysts, such as inexpensive copper-based catalysts or even biocatalysts, could lead to milder reaction conditions and higher efficiency compared to traditional methods. rsc.org

| Methodology | Potential Advantages for Future Research | Key Research Challenge |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved energy efficiency. researchgate.net | Optimization of microwave parameters (power, temperature, time) for the specific target molecule. |

| One-Pot Multi-component Reactions | Reduced number of synthetic steps, less waste, operational simplicity. nih.govasianpubs.org | Achieving high regioselectivity to ensure the desired 1,5-disubstituted product. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, and consistent product quality. | Development and optimization of a dedicated reactor setup. |

| Novel Catalysis (e.g., Copper-based) | Use of cheaper, more abundant metals; potentially milder reaction conditions. rsc.org | Screening for the optimal catalyst and ligand system. |

Exploration of New Biological Activities and Therapeutic Targets through Structure-Activity Relationship Studies

The imidazole scaffold is present in numerous FDA-approved drugs and is known for a wide spectrum of biological activities, including anticancer, antifungal, and antihypertensive properties. researchgate.netnih.gov this compound is a prime candidate for biological screening and subsequent optimization through structure-activity relationship (SAR) studies.

Future research should systematically investigate its potential against a variety of therapeutic targets:

Enzyme Inhibition: The imidazole ring can interact with enzyme active sites. irjmets.com Initial screening could target enzymes implicated in cancer (e.g., kinases, histone deacetylases) or inflammatory diseases (e.g., cyclooxygenase). mdpi.comresearchgate.net

Receptor Antagonism: Derivatives of imidazole-5-carboxylic acid have been studied as angiotensin II receptor antagonists for hypertension. nih.gov The specific structure of this compound warrants investigation for its potential to interact with G-protein coupled receptors (GPCRs) or other receptor families.

Antimicrobial Activity: The electron-rich nature of the imidazole ring makes it a valuable pharmacophore in antimicrobial drug discovery. dntb.gov.ua The compound should be tested against a panel of clinically relevant bacteria and fungi.

Once a primary "hit" is identified, SAR studies would be crucial. This involves synthesizing analogs by modifying the ethyl ester (e.g., to other esters, amides, or carboxylic acids) and exploring alternative N1-alkyl groups to understand how these changes impact biological activity. nih.govmdpi.com Such studies provide a rational basis for designing more potent and selective therapeutic agents. jopir.in

Integration into Advanced Material Architectures and Functional Devices

Imidazole derivatives are increasingly recognized for their utility in material science due to their electronic properties, thermal stability, and ability to coordinate with metals. numberanalytics.comlifechemicals.com Future opportunities for this compound in this area are vast.

Luminescent Materials: The imidazole ring is a component of many organic luminescent materials. researchgate.net Research should focus on characterizing the photophysical properties (absorption, emission, quantum yield) of this compound. mdpi.com It could serve as a building block for creating novel organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net

Ionic Liquids: Imidazolium (B1220033) salts are a major class of ionic liquids—solvents with low volatility that are considered "green" alternatives in synthesis and electrochemistry. rsc.orgalfa-chemistry.com N-alkylation and subsequent anion exchange of this compound could yield functionalized ionic liquids with tunable properties for applications in catalysis or as electrolytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen of the carboxylate group can act as ligands to coordinate with metal ions. This opens the door to synthesizing new coordination polymers or MOFs with potential applications in gas storage, catalysis, or chemical sensing. mdpi.com

Advanced Computational Modeling and Data-Driven Research for Predictive Chemistry

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For a relatively unexplored molecule like this compound, in silico methods are invaluable.

DFT (Density Functional Theory) Studies: DFT calculations can predict electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and reactivity descriptors. nih.govorientjchem.org This information can help forecast the molecule's stability, reactivity, and potential for use in electronic materials. acs.orgresearchgate.net Studies on related imidazoles have successfully used DFT to understand corrosion inhibition and nonlinear optical (NLO) properties, suggesting similar avenues for this compound. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, 2D and 3D-QSAR models can be developed. nih.gov These models correlate structural features with biological activity, enabling the prediction of the potency of virtual derivatives and guiding the design of more effective drug candidates.

Molecular Docking and Dynamics: To explore therapeutic potential, molecular docking can simulate the binding of this compound to the active sites of various protein targets. nih.govresearchgate.net Subsequent molecular dynamics simulations can assess the stability of these protein-ligand complexes over time, providing deeper insight into potential mechanisms of action. researchgate.net

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity, proton affinity. acs.orgresearchgate.net | Materials science (NLO properties), synthesis planning (reactivity prediction). |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. nih.gov | Drug discovery (target identification, lead generation). |

| QSAR Modeling | Correlation of structural features with biological activity. nih.gov | Medicinal chemistry (lead optimization). |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles. nih.gov | Pharmacology (assessing drug-likeness). |

Green Chemistry Approaches in Synthesis and Application Development

Applying the principles of green chemistry is essential for modern chemical research and development. wjbphs.com The synthesis and application of this compound provide numerous opportunities for implementing more sustainable practices.

Use of Bio-based Solvents: Future synthetic routes should explore the use of green solvents, such as ethyl lactate (B86563) or water, to replace traditional volatile organic compounds (VOCs). nih.govresearchgate.net Research has shown high yields for imidazole synthesis in aqueous media or using bio-catalysts like lemon juice. nih.govresearchgate.net

Solvent-Free Reactions: Developing solvent-free reaction conditions, for example using grinding or high-temperature melts, would represent a significant green advancement by eliminating solvent waste entirely. asianpubs.org

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the reactants into the final product, a key principle of atom economy. Multi-component reactions are often highly atom-economical. asianpubs.org

Catalyst Recyclability: If a catalyst is used, employing a heterogeneous or recyclable catalyst is preferable. This minimizes waste and can significantly reduce the cost of the process. Imidazole-based ionic liquids, for instance, have been investigated as recyclable dual solvent-catalysts in other reactions. rushim.ru

By focusing on these green methodologies, the chemical lifecycle of this compound can be made more sustainable, from its synthesis to its final application. irjmets.com

Q & A

Q. What are the common synthetic routes for ethyl 1-methylimidazole-5-carboxylate, and how can reaction efficiency be assessed?

this compound is typically synthesized via multi-step procedures involving esterification, alkylation, or cyclization reactions. For example, imidazole derivatives are often prepared by refluxing starting materials (e.g., methyl-3-amino-4-hydroxybenzoate) with aldehydes or acids in ethanol, monitored by TLC for completion . Reaction efficiency is assessed through yield calculations, purity analysis (HPLC, NMR), and spectroscopic characterization (IR, UV-Vis). Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading .

Q. How should researchers characterize the structural and spectral properties of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR (¹H and ¹³C) to confirm substituent positions and ester functionality.

- FT-IR to identify carbonyl (C=O) and C-N stretches.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

- HPLC for purity assessment (>95% is standard for research-grade material) .

Q. What stability studies are critical for ensuring reproducibility in experimental outcomes?

Stability under varying conditions (temperature, humidity, light) must be tested using:

- Accelerated aging tests (40°C/75% RH for 4 weeks) to simulate long-term storage.

- pH-dependent degradation studies in buffered solutions.

- Spectroscopic monitoring (UV-Vis, NMR) to detect decomposition products .

Document storage conditions (e.g., inert atmosphere, desiccated) to ensure batch consistency .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for higher yields or selectivity?

A 2<sup>k</sup> factorial design is effective for screening variables (e.g., temperature, catalyst type, reaction time). For example:

- Variables : Catalyst loading (5–15 mol%), solvent (ethanol vs. DMF), temperature (80–120°C).

- Response metrics : Yield, purity, byproduct formation.

Statistical tools (ANOVA, regression analysis) identify significant factors and interactions. Follow-up with a central composite design to refine optimal conditions .

Q. What methodologies resolve contradictions in spectral or reactivity data across studies?

Contradictions often arise from impurities, solvent effects, or instrumental calibration. Mitigation strategies include:

- Cross-validation using multiple analytical techniques (e.g., NMR + X-ray).

- Replicating experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Statistical analysis (e.g., t-tests) to assess data variability .

Report detailed experimental protocols to enable reproducibility .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Mechanistic studies may employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Trapping intermediates (e.g., using TEMPO for radical pathways).

- DFT calculations to model transition states and energetics.

For example, isotopic labeling (e.g., <sup>18</sup>O in the ester group) can trace carboxylate participation in nucleophilic reactions .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Q. How do computational methods enhance understanding of its physicochemical properties?

- Molecular docking to predict binding affinities (e.g., with enzymes or receptors).

- QSAR models to correlate structure with solubility or bioavailability.

- MD simulations to study solvent interactions and conformational stability.

Calibrate models using experimental data (e.g., logP from shake-flask tests) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data?

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.